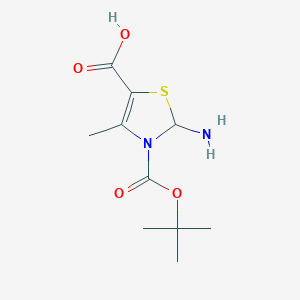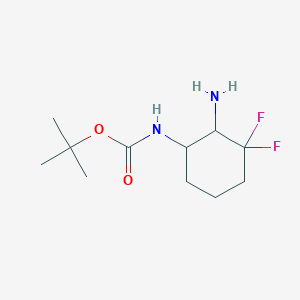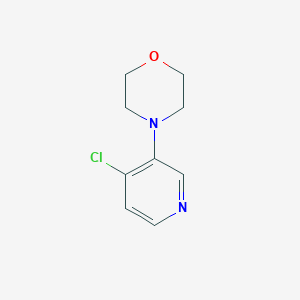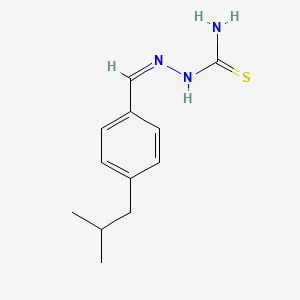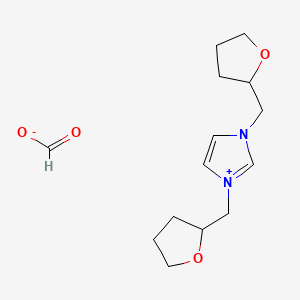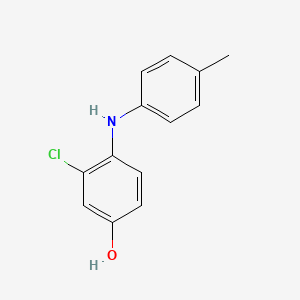
3-Chloro-4-(p-tolylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-hydroxy-4’-methyldiphenylamine is an organic compound with a molecular formula of C13H12ClNO It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a diphenylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxy-4’-methyldiphenylamine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloro-1-methylbenzene with hydroxide ion, which produces 4-methylbenzyne. This intermediate then reacts with a nucleophile to form the desired product .
Industrial Production Methods
Industrial production of 2-Chloro-4-hydroxy-4’-methyldiphenylamine may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-hydroxy-4’-methyldiphenylamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Phenols
科学的研究の応用
2-Chloro-4-hydroxy-4’-methyldiphenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-4-hydroxy-4’-methyldiphenylamine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic aromatic substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-hydroxy-4’-methyldiphenylamine
- 2,4-Dichlorophenol
- 4-Methylbenzoic acid
Comparison
2-Chloro-4-hydroxy-4’-methyldiphenylamine is unique due to the presence of both a chloro and a hydroxy group on the diphenylamine structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to similar compounds like 2,4-dichlorophenol and 4-methylbenzoic acid, which lack either the hydroxy or the chloro group .
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
3-chloro-4-(4-methylanilino)phenol |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-4-10(5-3-9)15-13-7-6-11(16)8-12(13)14/h2-8,15-16H,1H3 |
InChIキー |
KCCRUSHRLKIHRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)
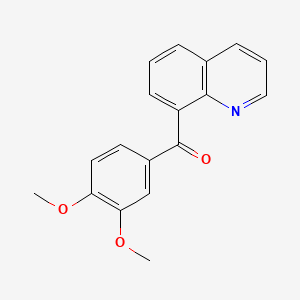
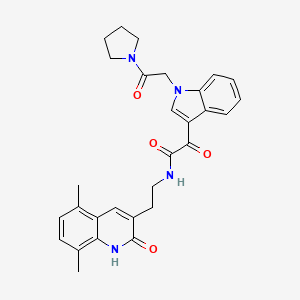
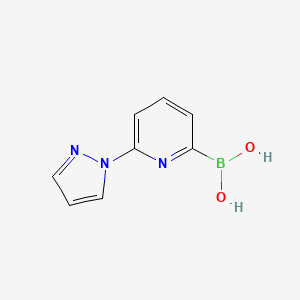
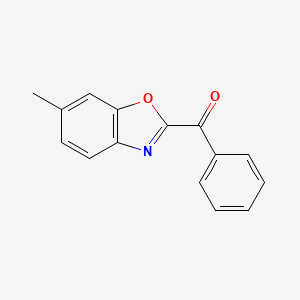
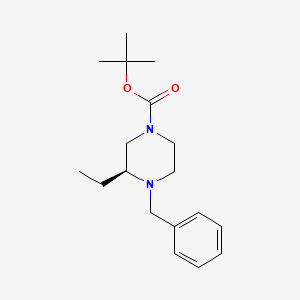

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
